2-(4-bromophenoxy)-N'-(phenoxyacetyl)acetohydrazide
Overview
Description
2-(4-bromophenoxy)-N'-(phenoxyacetyl)acetohydrazide, also known as BPHA, is a chemical compound that has gained significant attention in the field of scientific research. BPHA is a hydrazone derivative that has been synthesized and studied for its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N'-(phenoxyacetyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, diabetes, and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of glucose metabolism. In addition, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models of inflammation. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines.
Advantages and Limitations for Lab Experiments
2-(4-bromophenoxy)-N'-(phenoxyacetyl)acetohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also highly soluble in organic solvents, which makes it easy to dissolve in experimental solutions. However, there are also limitations to the use of this compound in lab experiments. This compound can be toxic at high concentrations, which limits its use in cell culture experiments. In addition, this compound can interfere with the activity of other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-(4-bromophenoxy)-N'-(phenoxyacetyl)acetohydrazide. One direction is to further investigate the mechanism of action of this compound and its effects on various enzymes and signaling pathways. Another direction is to study the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need to investigate the potential toxicity of this compound and its effects on animal models. Finally, there is a need to study the potential use of this compound in combination with other drugs for the treatment of various diseases.
Scientific Research Applications
2-(4-bromophenoxy)-N'-(phenoxyacetyl)acetohydrazide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antidiabetic, and anticancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
N'-[2-(4-bromophenoxy)acetyl]-2-phenoxyacetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c17-12-6-8-14(9-7-12)23-11-16(21)19-18-15(20)10-22-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQURGVUULLTKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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